molecular formula C9H9N3O B12901562 Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) CAS No. 52996-62-0

Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)

Cat. No.: B12901562
CAS No.: 52996-62-0
M. Wt: 175.19 g/mol
InChI Key: BSAGDHSELBUUGF-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a ketone group at the 6-position and two methyl groups at the 2 and 3 positions. This structural arrangement imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) can be achieved through multicomponent reactions involving the condensation of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with diketones under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups .

Mechanism of Action

The mechanism of action of Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but studies have shown that it can modulate cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

    Pyrido[2,3-b]pyrazine: A closely related compound with a similar core structure but lacking the ketone and methyl groups.

    Pyrazino[2,3-b]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring system.

    Quinoxaline: A compound with a similar fused ring structure but with different functional groups.

Uniqueness: Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

52996-62-0

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2,3-dimethyl-5H-pyrido[2,3-b]pyrazin-6-one

InChI

InChI=1S/C9H9N3O/c1-5-6(2)11-9-7(10-5)3-4-8(13)12-9/h3-4H,1-2H3,(H,11,12,13)

InChI Key

BSAGDHSELBUUGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=O)N2)C

Origin of Product

United States

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